![molecular formula C7H5N3O3 B6263299 nitro-7-hydroxy-8-imidazo[1,2-a]pyridine CAS No. 109388-66-1](/img/no-structure.png)
nitro-7-hydroxy-8-imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . There are also metal-free direct synthesis methods .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . Additionally, the development of new TB drugs using imidazo[1,2-a]pyridine as a scaffold is a promising area of research .
properties
{ "Design of the Synthesis Pathway": "The synthesis of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-aminopyridine", "2-chloro-3-nitrophenol", "sodium hydride", "DMF", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2-chloro-3-nitrophenol in the presence of sodium hydride and DMF to form 7-nitro-8-imidazo[1,2-a]pyridine.", "Step 2: The resulting compound is then treated with acetic anhydride and ethanol to yield 7-acetoxy-8-imidazo[1,2-a]pyridine.", "Step 3: Finally, the acetoxy group is hydrolyzed using sodium hydroxide to obtain nitro-7-hydroxy-8-imidazo[1,2-a]pyridine as the desired product." ] } | |
CAS RN |
109388-66-1 |
Product Name |
nitro-7-hydroxy-8-imidazo[1,2-a]pyridine |
Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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